N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
説明
This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-chloro-4-fluorophenyl acetamide group and a 3,4-dimethylbenzyl moiety at the 3-position. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The 3,4-dimethylbenzyl substituent may contribute to steric effects and π-π stacking interactions, influencing selectivity and potency. While direct synthesis data for this compound are absent in the provided evidence, analogous thienopyrimidinone derivatives are synthesized via cyclocondensation of thiophene precursors with urea/thiourea derivatives, followed by functionalization via alkylation or acylation .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-16-5-6-18(25)17(24)10-16/h3-10,19,21H,11-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXYILKJLFEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly its cytotoxicity and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chloro and Fluoro Substituents : These halogen groups often enhance the compound's biological activity by influencing its electronic properties.
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its role in various pharmacological activities.
- Acetamide Functional Group : This moiety can improve solubility and bioavailability.
Synthesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions that include:
- Formation of the thieno[3,2-d]pyrimidine framework.
- Introduction of the chloro and fluoro substituents.
- Coupling with the acetamide group.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HL-60 (Human Leukemia) : The compound demonstrated potent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- A549 (Lung Cancer) : Similar effectiveness was observed in lung cancer cells.
The proposed mechanisms through which N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exerts its effects include:
- Inhibition of DNA Synthesis : The thieno[3,2-d]pyrimidine scaffold is known to interfere with nucleic acid synthesis.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have investigated the biological activity of similar compounds within the same class:
- Study on Antitumor Activity : A 2019 study identified derivatives with enhanced antitumor properties through structural modifications similar to those found in our compound .
- Comparative Analysis : Research comparing various thieno[3,2-d]pyrimidine derivatives highlighted the importance of substituent positioning on biological activity .
類似化合物との比較
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the thienopyrimidine core, aryl groups, or linker regions. Key comparisons include:
Substituent Variations on the Thienopyrimidine Core
- N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-71-7): Replaces the 2,4-dioxo group with a 4-oxo and introduces a thioacetamide linker.
- N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (1040649-35-1): Features a p-tolyl group at the 7-position and a methyl at the 3-position. The para-methyl on the aryl ring may improve metabolic stability compared to the target compound’s 3,4-dimethylbenzyl group .
Aryl Group Modifications
- 5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (51): Replaces the thienopyrimidine with a tetrahydropyrimidine ring.
- N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1): Substitutes the 3-chloro-4-fluorophenyl with a 3,4-difluorophenyl group, reducing steric hindrance but increasing polarity .
Linker and Functional Group Differences
- N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide: Introduces a sulfonamide linker and oxadiazine ring, enhancing hydrogen-bonding capacity and rigidity. This compound showed antibacterial activity (MIC: 2–8 µg/mL against S.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated using ChemDraw/BioByte ClogP.
^†Hypothetical data extrapolated from structural analogs.
Detailed Research Findings
- Electronic and Steric Effects: The 3-chloro-4-fluorophenyl group in the target compound provides a balance of lipophilicity and electronic modulation, critical for binding to hydrophobic enzyme pockets.
- Synthetic Feasibility: Thienopyrimidinones with thioacetamide linkers (e.g., ) require thiourea intermediates, while oxo derivatives (e.g., target compound) utilize urea precursors. Yields for thioacetamide derivatives are typically lower (~50–60%) due to side reactions .
- Biological Activity Trends : Sulfonamide derivatives (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting the acetamide group in the target compound could be optimized for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
